molecular formula C10H10N2O3 B13627665 Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

Cat. No.: B13627665
M. Wt: 206.20 g/mol
InChI Key: PETHEYLHVZZUKS-UHFFFAOYSA-N
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Description

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused benzene and pyrazine ring structure, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. Green chemistry approaches are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology: : It has been studied for its antimicrobial, antiviral, and anticancer activities. The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool in biological research .

Medicine: : The compound and its derivatives are investigated for their potential use in treating infectious diseases, cancer, and neurological disorders. Its unique structure allows for the design of drugs with specific targets and mechanisms of action .

Industry: : The compound is used in the development of agrochemicals, dyes, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in industrial processes .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. The compound’s structure allows it to interact with various biological molecules, making it a versatile tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 3-oxo-2,4-dihydro-1H-quinoxaline-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)6-3-2-4-7-9(6)12-8(13)5-11-7/h2-4,11H,5H2,1H3,(H,12,13)

InChI Key

PETHEYLHVZZUKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCC(=O)N2

Origin of Product

United States

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